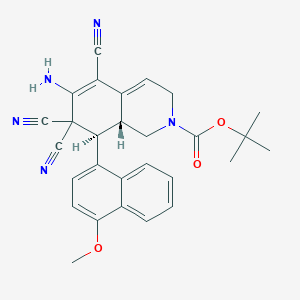
2,2,2-trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide is a chemical compound with the molecular formula C6H8Cl3NO2S It is known for its unique structure, which includes a trichloroacetamide group and a tetrahydrothiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide typically involves the reaction of trichloroacetic acid with 2-oxotetrahydrothiophene-3-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Trichloroacetic acid and 2-oxotetrahydrothiophene-3-amine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the acyl chloride intermediate.
Product Formation: The acyl chloride intermediate reacts with the amine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
化学反应分析
Types of Reactions
2,2,2-Trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
科学研究应用
2,2,2-Trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The trichloroacetamide group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The tetrahydrothiophene ring may also play a role in modulating the compound’s activity.
相似化合物的比较
Similar Compounds
2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide: This compound has a similar structure but with a single chlorine atom instead of three.
N-(2-oxotetrahydrothiophen-3-yl)acetamide: This compound lacks the trichloroacetamide group, making it less reactive in certain chemical reactions.
Uniqueness
2,2,2-Trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide is unique due to its trichloroacetamide group, which imparts distinct reactivity and potential biological activity. The presence of three chlorine atoms enhances its electrophilic nature, making it a valuable reagent in organic synthesis and a compound of interest in biological studies.
属性
分子式 |
C6H6Cl3NO2S |
|---|---|
分子量 |
262.5 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-(2-oxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C6H6Cl3NO2S/c7-6(8,9)5(12)10-3-1-2-13-4(3)11/h3H,1-2H2,(H,10,12) |
InChI 键 |
NRYXURZYNJLYLU-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=O)C1NC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B12462130.png)

![2-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12462145.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B12462150.png)

![2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B12462164.png)
![butyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12462171.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12462178.png)


![N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12462207.png)
![N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B12462215.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462216.png)
